Dimebolin

Overview

Description

Mechanism of Action

Target of Action

Dimebolin, also known as Latrepirdine , is a pleiotropic drug with multiple potential targets . It has been reported to modulate the activity of certain channels and neurotransmitter systems, including L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors .

Mode of Action

This compound operates through multiple mechanisms of action. It blocks the action of neurotoxic beta-amyloid proteins and inhibits L-type calcium channels . It also modulates the action of AMPA and NMDA glutamate receptors . Furthermore, it may exert a neuroprotective effect by blocking a novel target that involves mitochondrial pores .

Biochemical Pathways

This compound affects several biochemical pathways. It has been proposed to exert protective effects on neuronal mitochondria, reduce aggregation of misfolded proteins, and upregulate autophagy . It is also suggested to be neuroprotective via a variety of pathways, including blocking Aβ-mediated toxicity .

Pharmacokinetics

It has been used clinically in russia since 1983 as an antihistamine drug . It is orally active , suggesting that it has good bioavailability. More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

This compound has been shown to inhibit brain cell death in animal models of Alzheimer’s disease and Huntington’s disease . It is also suggested to directly improve aspects of cognition . Clinical trials have shown mixed results, and the drug remains unlicensed for any neurodegenerative condition .

Biochemical Analysis

Biochemical Properties

Dimebolin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions. It has been shown to modulate calcium flux and apoptosis, and it inhibits several receptors, including α-adrenergic receptors, histamine receptors, and serotonin receptors . These interactions suggest that this compound can influence multiple signaling pathways and cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neurons, it has been shown to inhibit cell death and improve cognitive function in animal models of Alzheimer’s disease . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating neurotransmitter systems and calcium channels . These effects contribute to its potential neuroprotective properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through multiple mechanisms. It binds to and modulates the activity of L-type and voltage-gated calcium channels, AMPA and NMDA glutamate receptors, α-adrenergic receptors, and serotonergic or dopaminergic receptors . These interactions lead to changes in gene expression and enzyme activity, contributing to its cognitive-enhancing and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. Acute dosing of this compound has been shown to elevate extracellular amyloid-β levels in vitro and in vivo . The stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in various experimental systems, including neuroblastoma cells and transgenic mice .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In rhesus monkeys, this compound significantly improved working memory at doses ranging from 3.9 to 118 µg/kg . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. These interactions can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact its activity and function, contributing to its overall biochemical and therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Latrepirdine involves several steps, starting from commercially available starting materials. The key steps include the formation of the indole ring system and subsequent functionalization to introduce the pyridyl and ethyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of Latrepirdine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Latrepirdine undergoes various chemical reactions, including:

Oxidation: Latrepirdine can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on Latrepirdine, potentially altering its biological activity.

Substitution: Substitution reactions can introduce different substituents onto the Latrepirdine molecule, leading to the formation of analogs with potentially improved efficacy or reduced side effects

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under conditions such as acidic or basic catalysis

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

Chemistry: Latrepirdine serves as a scaffold for the development of new compounds with potential therapeutic applications.

Biology: It is used in studies investigating the mechanisms of neurodegeneration and neuroprotection.

Medicine: Latrepirdine has been investigated in clinical trials for its potential to treat Alzheimer’s disease and Huntington’s disease. .

Comparison with Similar Compounds

Latrepirdine is compared with other compounds in its class, such as:

Donepezil: An acetylcholinesterase inhibitor used to treat Alzheimer’s disease. Unlike Latrepirdine, Donepezil has shown consistent efficacy in clinical trials.

Memantine: An NMDA receptor antagonist used for Alzheimer’s disease. Memantine’s mechanism of action differs from Latrepirdine’s multi-target approach.

Rivastigmine: Another acetylcholinesterase inhibitor with a different pharmacological profile compared to Latrepirdine

Uniqueness: Latrepirdine’s uniqueness lies in its multi-target approach, affecting various cellular functions and pathways, which distinguishes it from other single-target drugs used in neurodegenerative disease treatment .

Biological Activity

Dimebolin, also known as Dimebon, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease (AD). Initially developed as an antihistamine, its repurposing for cognitive enhancement has led to various studies investigating its biological activity and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its neuroprotective effects, interactions with neurotransmitter systems, and implications for clinical use.

Neuroprotective Effects:

this compound exhibits neuroprotective properties through several mechanisms:

-

NMDA Receptor Modulation:

- This compound acts on NMDA receptors, which are critical for synaptic plasticity and memory function. At lower concentrations, it enhances the activity of AMPA receptors, while at higher concentrations, it functions as an NMDA antagonist. The half-maximal inhibitory concentration (IC50) for NMDA receptor inhibition is approximately 10 μM .

- Calcium Homeostasis:

- Mitochondrial Function:

- Serotonergic Activity:

- Inhibition of Protein Aggregation:

Clinical Trials and Findings

This compound has undergone various clinical trials to assess its efficacy in treating Alzheimer's disease and other neurodegenerative conditions:

- Phase 2 Trials: Initial studies indicated significant cognitive improvements in patients with mild to moderate Alzheimer's disease when treated with this compound compared to placebo . Notably, a trial involving 183 patients reported a statistically significant benefit on cognitive assessments after 26 weeks of treatment .

- Phase 3 Trials: Subsequent Phase 3 trials have yielded mixed results. The CONNECTION trial involving 598 patients found no significant differences in cognitive outcomes between this compound and placebo groups after six months . Similarly, another Phase 3 study reported that neither primary nor secondary endpoints showed significant improvements with this compound treatment compared to placebo .

Controversies and Concerns

Despite initial promising results, later studies raised concerns regarding the long-term effects of this compound:

- Increased Beta-Amyloid Levels: Research from Mount Sinai suggested that this compound may increase beta-amyloid levels in the brain, which is associated with neuronal deterioration and plaque formation in Alzheimer's disease . This finding contradicts earlier hypotheses that this compound could reduce beta-amyloid accumulation.

- Side Effects: The most commonly reported side effect in trials was dry mouth; however, the implications of increased beta-amyloid production necessitate further investigation into the safety profile of this compound over extended use .

Summary of Clinical Findings

| Study Type | Patient Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Phase 2 Trial | 183 AD patients | 26 weeks | Significant cognitive improvement noted |

| Phase 3 CONNECTION | 598 AD patients | 6 months | No significant difference from placebo |

| Phase 3 Other Trial | Various AD patients | Not specified | No significant change in primary/secondary outcomes |

| Ongoing Studies | Huntington's disease | Ongoing | Evaluating effects on cognitive function |

Properties

IUPAC Name |

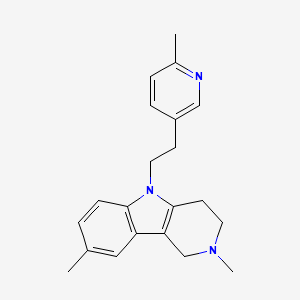

2,8-dimethyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3/c1-15-4-7-20-18(12-15)19-14-23(3)10-9-21(19)24(20)11-8-17-6-5-16(2)22-13-17/h4-7,12-13H,8-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODQFNWMXFMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CN(CC3)C)CCC4=CN=C(C=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189705 | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3613-73-8 | |

| Record name | Dimebon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3613-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latrepirdine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003613738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latrepirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11725 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latrepirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2,8-dimethyl-5-(2-(6-methyl-3-pyridyl)ethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATREPIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OD9237K1Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latrepirdine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.